molecular formula C10H12FN B13092471 7-Fluoro-2,3,4,5-tetrahydro-1h-benzo[c]azepine

7-Fluoro-2,3,4,5-tetrahydro-1h-benzo[c]azepine

Cat. No.: B13092471
M. Wt: 165.21 g/mol
InChI Key: JPEMXQVCVCINAJ-UHFFFAOYSA-N
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Description

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a fluorinated heterocyclic compound. It belongs to the class of benzoazepines, which are known for their diverse biological activities. The presence of a fluorine atom in the structure can significantly alter the compound’s chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as 2-fluorobenzylamine.

    Cyclization: The key step involves the cyclization of the starting material to form the azepine ring. This can be achieved through various methods, including intramolecular cyclization reactions.

    Hydrogenation: The tetrahydro form is obtained by hydrogenating the azepine ring under specific conditions, often using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield. Continuous flow chemistry and other advanced techniques might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluoro-substituted azepine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-benzo[c]azepine: Lacks the fluorine atom, which can result in different chemical and biological properties.

    7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine: The chlorine atom can impart different reactivity and biological activity compared to the fluorine-substituted compound.

Uniqueness

The presence of the fluorine atom in 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine makes it unique by enhancing its stability, lipophilicity, and binding affinity to biological targets. This can lead to improved pharmacokinetic properties and potentially greater efficacy in pharmaceutical applications.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

7-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine

InChI

InChI=1S/C10H12FN/c11-10-4-3-9-7-12-5-1-2-8(9)6-10/h3-4,6,12H,1-2,5,7H2

InChI Key

JPEMXQVCVCINAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CNC1)C=CC(=C2)F

Origin of Product

United States

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